molecular formula C11H10N2O2 B3022919 methyl 3-phenyl-1H-pyrazole-5-carboxylate CAS No. 856061-37-5

methyl 3-phenyl-1H-pyrazole-5-carboxylate

Cat. No. B3022919
CAS RN: 856061-37-5
M. Wt: 202.21 g/mol
InChI Key: ROXAFVODFXYSFO-UHFFFAOYSA-N
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Description

“Methyl 3-phenyl-1H-pyrazole-5-carboxylate” is a chemical compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 g/mol . The compound is also known as "5-(Methoxycarbonyl)-3-phenyl-1H-pyrazole" .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “methyl 3-phenyl-1H-pyrazole-5-carboxylate”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of “methyl 3-phenyl-1H-pyrazole-5-carboxylate” consists of a pyrazole ring attached to a phenyl group at the 3-position and a methyl ester group at the 5-position . The InChI key for this compound is ROXAFVODFXYSFO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazoles, including “methyl 3-phenyl-1H-pyrazole-5-carboxylate”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including coupling reactions with amines .


Physical And Chemical Properties Analysis

“Methyl 3-phenyl-1H-pyrazole-5-carboxylate” is a solid compound with a melting point of 180-182°C .

Scientific Research Applications

    Antioxidant Properties: The compound exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases. Researchers have explored its use in neuroprotection and stroke recovery .

    Neurological Disorders: Due to its antioxidant properties, this compound has been investigated for treating amyotrophic lateral sclerosis (ALS) and aiding stroke recovery .

Heterocyclic Synthesis

The pyrazole scaffold serves as a versatile building block for synthesizing more complex heterocyclic systems. Here’s how “methyl 3-phenyl-1H-pyrazole-5-carboxylate” contributes:

Biological Properties

The compound’s unique structure imparts various biological properties:

    Antibacterial Activity: Some pyrazole derivatives, including this compound, exhibit antibacterial effects .

    Anti-Inflammatory and Analgesic Effects: Researchers have explored its potential as an anti-inflammatory and analgesic agent .

    Anti-Cancer Properties: While further studies are needed, pyrazoles have shown promise as potential anti-cancer agents .

Synthetic Methods and Tautomerism

Understanding the structure and reactivity of pyrazoles is essential for designing efficient synthetic routes. Key points include:

Safety and Hazards

“Methyl 3-phenyl-1H-pyrazole-5-carboxylate” is classified as an irritant . It’s recommended to wear suitable protective clothing, gloves, and eye protection when handling this compound .

properties

IUPAC Name

methyl 3-phenyl-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-7-9(12-13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXAFVODFXYSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349390
Record name methyl 3-phenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-phenyl-1H-pyrazole-5-carboxylate

CAS RN

56426-35-8
Record name methyl 3-phenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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